molecular formula C22H23ClN2O2S2 B379093 N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379093
M. Wt: 447g/mol
InChI Key: WFEHVHBOQAKCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. The starting materials typically include 5-chloro-2-methoxyphenylamine, 2-thienylmethylamine, and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 or NaOEt in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)benzamide: Similar structure but lacks the thienylmethyl and tetrahydrobenzothiophene groups.

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar structure but lacks the thienylmethyl group.

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-methyl-2-(thiophen-2-ylmethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H23ClN2O2S2/c1-13-5-7-16-19(10-13)29-22(24-12-15-4-3-9-28-15)20(16)21(26)25-17-11-14(23)6-8-18(17)27-2/h3-4,6,8-9,11,13,24H,5,7,10,12H2,1-2H3,(H,25,26)

InChI Key

WFEHVHBOQAKCFD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)NCC4=CC=CS4

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)NCC4=CC=CS4

Origin of Product

United States

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